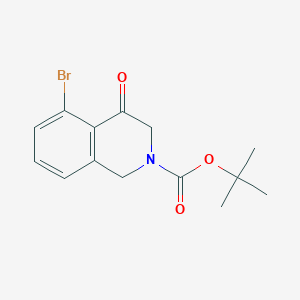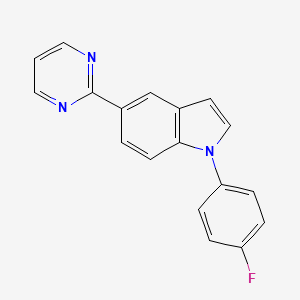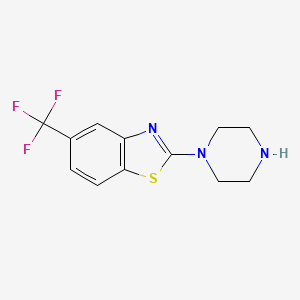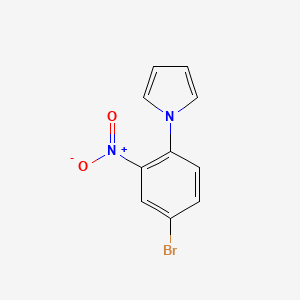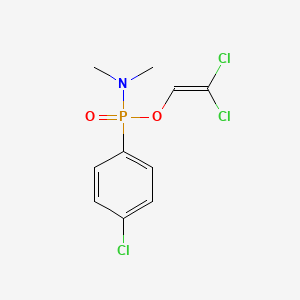
6-(Difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a difluoromethyl group and a pyrazolyl group attached to an isoquinoline backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline typically involves multi-step organic reactions. One common approach is to start with the isoquinoline core and introduce the difluoromethyl and pyrazolyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoquinoline derivatives.
Applications De Recherche Scientifique
6-(Difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(Difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-ylmethanol
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-one
Uniqueness
6-(Difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline stands out due to its specific combination of functional groups and its isoquinoline backbone
Propriétés
Formule moléculaire |
C14H11F2N3 |
|---|---|
Poids moléculaire |
259.25 g/mol |
Nom IUPAC |
6-(difluoromethyl)-7-(1-methylpyrazol-4-yl)isoquinoline |
InChI |
InChI=1S/C14H11F2N3/c1-19-8-11(7-18-19)12-5-10-6-17-3-2-9(10)4-13(12)14(15)16/h2-8,14H,1H3 |
Clé InChI |
GVYUTIZNKUYEFD-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=C(C=C3C=CN=CC3=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)
![3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one](/img/structure/B13938041.png)
![2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)
